Cas no 75917-90-7 (Dodeca-2E,4E,8Z,10E-tetraenoic Acid Isobutylamide)

Dodeca-2E,4E,8Z,10E-tetraenoic Acid Isobutylamide 化学的及び物理的性質
名前と識別子
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- 2,4,8,10-Dodecatetraenamide,N-(2-methylpropyl)-, (2E,4E,8Z,10E)-
- (2E,4E,8Z,10E)-N-(2-methylpropyl)dodeca-2,4,8,10-tetraenamide
- DODECA-2,4,8,10-TETRAENOIC ACID ISOBUTYLAMIDE E,E,Z,E-ISOMER
- DODECA-2E,4E,8Z,10E-TETRAENIC ACID ISOBUTYLAMIDE
- (2E,4E,8Z,10E)-N-isobutyl-2,4,8,10-dodecatetraenamide
- (2E,4E,8Z,10E)-N-isobutyldodeca-2,4,8,10-tetraenamide
- (2E,4E,8Z,10E)-N-isobutyl-dodeca-2,4,8,10-tetraenamide
- AC1O5TRN
- Ambap
- CHEMBL463345
- dodeca-2E,4E,8Z,10E
- dodeca-2E,4E,8Z,10E-tetraenoic acid isobutylamide
- N-isobutyl-2E,4E,8Z,10E-dodeca-2,4,8,10-teraenamide
- Z-tetraenoic acid isobutylamide
- Dodeca-2E,4E,8Z,10E-tetraenoic Acid Isobutylamide
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計算された属性
- 精确分子量: 247.19375
じっけんとくせい
- PSA: 29.1
Dodeca-2E,4E,8Z,10E-tetraenoic Acid Isobutylamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D494750-10mg |
Dodeca-2E,4E,8Z,10E-tetraenoic Acid Isobutylamide |
75917-90-7 | 10mg |
$1533.00 | 2023-05-18 | ||
TRC | D494750-100mg |
Dodeca-2E,4E,8Z,10E-tetraenoic Acid Isobutylamide |
75917-90-7 | 100mg |
$ 15000.00 | 2023-09-07 | ||
TRC | D494750-1mg |
Dodeca-2E,4E,8Z,10E-tetraenoic Acid Isobutylamide |
75917-90-7 | 1mg |
$196.00 | 2023-05-18 | ||
TRC | D494750-5mg |
Dodeca-2E,4E,8Z,10E-tetraenoic Acid Isobutylamide |
75917-90-7 | 5mg |
$867.00 | 2023-05-18 | ||
TRC | D494750-25mg |
Dodeca-2E,4E,8Z,10E-tetraenoic Acid Isobutylamide |
75917-90-7 | 25mg |
$3559.00 | 2023-05-18 | ||
TRC | D494750-50mg |
Dodeca-2E,4E,8Z,10E-tetraenoic Acid Isobutylamide |
75917-90-7 | 50mg |
$6831.00 | 2023-05-18 |
Dodeca-2E,4E,8Z,10E-tetraenoic Acid Isobutylamide 関連文献
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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5. Book reviews
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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7. Back matter
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8. Back matter
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
Dodeca-2E,4E,8Z,10E-tetraenoic Acid Isobutylamideに関する追加情報
Dodeca-2E,4E,8Z,10E-Tetraenoic Acid Isobutylamide: A Comprehensive Overview
Dodeca-2E,4E,8Z,10E-tetraenoic acid isobutylamide (CAS No. 75917-90-7) is a compound of significant interest in the fields of chemistry and biochemistry. This compound is characterized by its complex structure, which includes a dodecenoic acid backbone with specific double bond configurations and an isobutylamide group. The isobutylamide moiety plays a crucial role in modulating the physical and chemical properties of the molecule, making it suitable for various applications.
The dodecenoic acid component of this compound is notable for its conjugated double bonds (2E, 4E, 8Z, 10E), which contribute to its stability and reactivity. These double bonds are arranged in a way that allows for efficient electron delocalization, a property that is often exploited in chemical synthesis and biological systems. Recent studies have highlighted the potential of dodecenoic acid derivatives in the development of novel materials and pharmaceutical agents.
The isobutylamide group attached to the dodecenoic acid backbone introduces additional functionality to the molecule. This group enhances the solubility of the compound in organic solvents, making it easier to handle in laboratory settings. Furthermore, the amide linkage provides a site for further chemical modification, enabling the creation of derivatives with tailored properties. Researchers have been exploring the use of isobutylamide-containing compounds in drug delivery systems due to their favorable pharmacokinetic profiles.
Recent advancements in analytical techniques have allowed for a deeper understanding of the structure-function relationship of dodeca-2E,4E,8Z,10E-tetraenoic acid isobutylamide. For instance, high-resolution mass spectrometry has provided insights into the molecular weight and fragmentation patterns of this compound. Additionally, nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming the stereochemistry of the double bonds and the position of the isobutylamide group.
In terms of applications, dodeca-2E,4E,8Z,10E-tetraenoic acid isobutylamide has shown promise in several areas. In the pharmaceutical industry, it has been investigated as a potential lead compound for anti-inflammatory and anti-cancer drugs. Its ability to modulate cellular signaling pathways makes it a valuable tool in drug discovery efforts. Moreover, this compound has been explored for its potential use in agrochemicals and food additives due to its stability and bioavailability.
The synthesis of dodeca-2E,4E,8Z,10E-tetraenoic acid isobutylamide involves a series of carefully controlled reactions. The starting material is typically derived from natural sources or synthesized through organic synthesis techniques. The formation of the amide bond between the dodecenoic acid and isobutylamine requires precise conditions to ensure optimal yield and purity. Researchers have been working on optimizing these reaction conditions to make the synthesis more efficient and scalable.
One area where dodeca-2E,4E,8Z,10E-tetraenoic acid isobutylamide has garnered significant attention is its role in lipid metabolism. Studies have shown that this compound can influence lipid profiles in both cellular and animal models. Its ability to modulate cholesterol levels makes it a potential candidate for treating cardiovascular diseases. However, further research is needed to fully understand its mechanisms of action and safety profile.
In conclusion,dodeca-2E
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